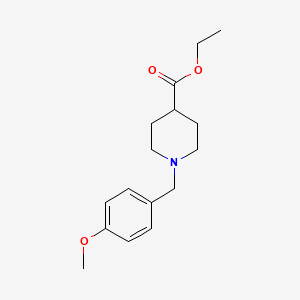

Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate

Description

BenchChem offers high-quality Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-[(4-methoxyphenyl)methyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-3-20-16(18)14-8-10-17(11-9-14)12-13-4-6-15(19-2)7-5-13/h4-7,14H,3,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONGQLNJCKXSBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Using Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate as a pharmaceutical intermediate

Application Note: Strategic Utilization of Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate in CNS Drug Discovery

Part 1: Executive Summary & Strategic Value

Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate (hereafter referred to as EMBP-4 ) represents a "bifunctional divergent scaffold" critical in the synthesis of neuroactive agents, particularly Acetylcholinesterase (AChE) inhibitors (e.g., Donepezil analogs) and CCR5 antagonists.[1]

Its strategic value lies in the 4-Methoxybenzyl (PMB) moiety attached to the piperidine nitrogen. Unlike a simple benzyl group, the PMB group offers two distinct tactical advantages in medicinal chemistry:

-

Electronic Modulation: The electron-donating methoxy group increases the basicity of the piperidine nitrogen and alters the lipophilicity (

), often improving blood-brain barrier (BBB) penetration in final drug candidates. -

Orthogonal Protection: The PMB group is acid-labile and oxidatively cleavable (e.g., using DDQ or CAN), allowing it to serve as a temporary protecting group that is orthogonal to standard benzyl esters or Boc groups used elsewhere in the molecule.

This guide details the synthesis of EMBP-4 and its transformation into high-value pharmaceutical intermediates.

Part 2: Chemical Profile

| Property | Specification |

| IUPAC Name | Ethyl 1-[(4-methoxyphenyl)methyl]piperidine-4-carboxylate |

| Molecular Formula | |

| Molecular Weight | 277.36 g/mol |

| Physical State | Viscous pale yellow oil (free base) or White solid (HCl salt) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |

| Key NMR Signals | |

| Stability | Stable under basic conditions; PMB is labile in strong acid (TFA) |

Part 3: Synthesis Protocol (Preparation of EMBP-4)

Objective: Synthesize EMBP-4 via N-alkylation of ethyl isonipecotate. This method is preferred over reductive amination for scalability and cost-efficiency.[1]

Reagents:

-

Ethyl isonipecotate (Ethyl piperidine-4-carboxylate) [CAS: 1126-09-6][1][2]

-

4-Methoxybenzyl chloride (PMB-Cl) [CAS: 824-94-2][1]

-

Potassium Carbonate (

), anhydrous -

Acetonitrile (ACN) or DMF (Solvent)

-

Potassium Iodide (KI) (Catalytic)

Step-by-Step Methodology:

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend

(2.5 equiv, 50 mmol) in Acetonitrile (100 mL). -

Activation: Add Potassium Iodide (0.1 equiv) to catalyze the Finkelstein reaction in situ (converting chloride to more reactive iodide).

-

Addition: Add Ethyl isonipecotate (1.0 equiv, 20 mmol) to the suspension. Stir for 10 minutes at room temperature.

-

Alkylation: Dropwise add 4-Methoxybenzyl chloride (1.05 equiv, 21 mmol) dissolved in 10 mL ACN over 15 minutes.

-

Note: PMB-Cl is a lachrymator.[1] Handle in a fume hood.

-

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Mobile Phase: Hexane/EtOAc 3:1). The product spot will be UV active and stain with Dragendorff’s reagent.

-

Workup:

-

Purification: If necessary, purify via flash column chromatography (

, 0-20% EtOAc in Hexanes).-

Yield Target: >85% as a pale yellow oil.

-

Part 4: Downstream Applications (Transformations)

The ester functionality at C-4 is the "reactive warhead" for library generation.

Application A: Synthesis of Donepezil-class Pharmacophores (Reduction)

Context: Donepezil acts via a benzyl-piperidine motif.[1][5] EMBP-4 is reduced to the alcohol or aldehyde to link with the indanone moiety.

Protocol (Reductive Cleavage to Alcohol):

-

Dissolve EMBP-4 (10 mmol) in anhydrous THF (50 mL) under Nitrogen.

-

Cool to 0°C .

-

Slowly add Lithium Aluminum Hydride (LAH) (2.0 equiv, 1.0 M in THF).

-

Caution: Exothermic evolution of

gas.

-

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench (Fieser Method): Cool to 0°C. Add water (

mL), 15% NaOH ( -

Filter the granular precipitate. Concentrate filtrate to yield [1-(4-methoxybenzyl)piperidin-4-yl]methanol .[1]

-

Use: This alcohol is converted to a tosylate/halide and coupled with 5,6-dimethoxy-1-indanone to synthesize methoxy-analogs of Donepezil.[1]

-

Application B: Library Generation via Amidation (Hydrolysis)

Context: For high-throughput screening (HTS) of GPCR ligands.[1]

Protocol (Saponification):

-

Dissolve EMBP-4 in THF/Water (3:1).

-

Add LiOH·H2O (3 equiv). Stir at 40°C for 3 hours.

-

Neutralize with 1M HCl to pH 6–7 (Isoelectric point precipitation often occurs).

-

Extract with n-Butanol or DCM/IPA (3:1) if the acid is water-soluble.

-

Result: 1-(4-methoxybenzyl)piperidine-4-carboxylic acid .

-

Use: Coupling with diverse amines using HATU/DIPEA to generate amide libraries.

-

Part 5: Visualization of Reaction Pathways

The following diagram illustrates the synthesis of EMBP-4 and its divergent utility in pharmaceutical chemistry.

Caption: Figure 1. Synthesis workflow of EMBP-4 and its divergent applications in generating acids, alcohols, and deprotected scaffolds for drug discovery.

Part 6: Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete alkylation or moisture in solvent.[1] | Ensure ACN is anhydrous. Add catalytic KI to accelerate reaction. |

| Impurity: Bis-alkylation | Not possible with secondary amine start, but quaternary salt can form. | Strictly control stoichiometry (1.05 equiv PMB-Cl). Do not overheat. |

| TLC Streaking | Amine interaction with silica. | Add 1% Triethylamine (TEA) or |

| Deprotection Failure | PMB is more stable than Boc. | If TFA fails, use Ceric Ammonium Nitrate (CAN) in ACN/Water or hydrogenation ( |

Part 7: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90423, Ethyl 1-benzylpiperidine-4-carboxylate (Analogous Structure).[1] Retrieved from [Link]

-

National Institutes of Health (NIH). Discovery and characterization of benzyloxy piperidine based dopamine D4 receptor antagonists. (Discusses piperidine scaffold synthesis). Retrieved from [Link]

-

Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde (Donepezil Intermediate).[1] Retrieved from

-

Royal Society of Chemistry (RSC). Suppression of piperidine-mediated side product formation...[1] using 4-methoxybenzyl protection.[1][6][7][8][9] Retrieved from [Link]

Sources

- 1. 1332079-45-4_CAS号:1332079-45-4_Ethyl 4-(4-methoxybenzyl)piperidine-4-carboxylate - 化源网 [m.chemsrc.com]

- 2. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 3. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 4. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Ethyl N-Boc-4-(4-methoxybenzyl)piperidine-4-carboxylate | CAS 859199-06-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

Hydrolysis conditions for Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate to carboxylic acid

Application Note: Selective Hydrolysis of Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate

Executive Summary

This guide details the chemoselective hydrolysis of Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate to its corresponding carboxylic acid. The primary synthetic challenge is the preservation of the acid-labile 4-methoxybenzyl (PMB) protecting group while quantitatively cleaving the ethyl ester.

Recommendation: Alkaline hydrolysis (Saponification) using Lithium Hydroxide (LiOH) in a THF/Water system is the superior method. Acid-mediated hydrolysis is contraindicated due to the high risk of PMB cleavage (de-benzylation).

Chemical Analysis & Strategy

Substrate Analysis

-

Ester Moiety: Ethyl ester. Moderately stable, requires activation (base/acid) for hydrolysis.

-

Amine Moiety: Piperidine nitrogen (tertiary amine). Basic (pKa ~9-10).

Reaction Mechanism (Saponification)

The reaction proceeds via a tetrahedral intermediate. The hydroxide ion attacks the carbonyl carbon, displacing the ethoxide leaving group.

Figure 1: Mechanistic pathway for the base-mediated hydrolysis.

Experimental Protocols

Method A: Lithium Hydroxide Hydrolysis (Standard Protocol)

Best for: Milligram to multigram scale, high purity requirements.

Reagents:

-

Substrate (1.0 equiv)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 - 3.0 equiv)

-

Solvent: THF / Water (3:1 ratio) or THF / MeOH / Water (2:1:1)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate (1.0 equiv) in THF. Ensure complete dissolution.

-

Reagent Addition: Dissolve LiOH·H₂O (2.5 equiv) in a minimum amount of water. Add this aqueous solution dropwise to the THF mixture.

-

Note: If precipitation occurs, add Methanol (MeOH) until the solution becomes homogeneous.

-

-

Reaction: Stir vigorously at Room Temperature (20-25°C) .

-

Monitoring: Check TLC (System: 10% MeOH in DCM). Reaction typically completes in 4–6 hours .

-

Optimization: If incomplete after 6h, warm to 40°C. Do not reflux to avoid impurity formation.

-

-

Quench & Workup (Critical Step):

-

Concentrate the mixture under reduced pressure to remove THF/MeOH.

-

Dilute the remaining aqueous residue with water.

-

Wash: Extract the aqueous layer once with Diethyl Ether (Et₂O) to remove unreacted ester or non-polar impurities. Discard the organic layer.

-

Acidification: Cool the aqueous layer to 0°C. Carefully adjust pH to 6.0–6.5 (Isoelectric Point) using 1M HCl or Acetic Acid.

-

Observation: The product (zwitterion) usually precipitates as a white solid at this pH.

-

-

Isolation:

-

If Solid Forms: Filter the precipitate, wash with cold water and Et₂O. Dry under vacuum.[7]

-

If No Precipitate: Extract the aqueous layer (pH 6.5) with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1). Dry organics over Na₂SO₄ and concentrate.

-

Method B: Sodium Hydroxide (Scale-Up Protocol)

Best for: Cost-efficiency on >50g scale.

Modifications:

-

Replace LiOH with NaOH (2.0 equiv) .

-

Solvent: Ethanol / Water (1:1) .

-

Temperature: 50°C .

-

Note: NaOH is more aggressive. Strict temperature control is required to prevent side reactions.

Data Analysis & Validation

Quantitative Summary

| Parameter | Method A (LiOH) | Method B (NaOH) | Acid Hydrolysis (HCl) |

| Yield | 85 - 95% | 80 - 90% | < 30% (PMB Cleavage) |

| Purity | > 98% | > 95% | Low (Complex Mix) |

| Reaction Time | 4 - 6 h (RT) | 2 - 3 h (50°C) | 12 - 24 h (Reflux) |

| PMB Integrity | Excellent | Good | Poor |

Analytical Validation (Self-Validating System)

-

TLC:

-

Starting Material (Ester): High Rf (approx 0.6 in 10% MeOH/DCM).

-

Product (Acid): Low Rf (approx 0.1-0.2) or streak near baseline.

-

-

1H NMR (CDCl3 or DMSO-d6):

-

Diagnostic Signal: Disappearance of the ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm).

-

PMB Verification: Retention of the methoxy singlet (~3.8 ppm) and aromatic doublets (~6.8-7.2 ppm).

-

Workflow Visualization

Figure 2: Operational workflow for the isolation of the zwitterionic acid.

Troubleshooting & Optimization

-

Product Solubility: The product is an amino acid. It may be water-soluble at neutral pH.

-

Solution: If no precipitate forms at pH 6.5, saturate the aqueous layer with NaCl (brine) and extract exhaustively with Chloroform:Isopropanol (3:1) . This solvent mixture is highly effective for polar zwitterions.

-

-

PMB Cleavage:

-

Emulsions:

-

Cause: Amphiphilic nature of the product.

-

Fix: Filter the biphasic mixture through Celite before separation.

-

References

-

Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.).[4] John Wiley & Sons.[4] (Confirming stability of PMB esters/ethers to basic conditions).

-

Feldman, P. L., et al. (1991). "Design, synthesis, and pharmacological evaluation of ultrashort- to long-acting opioid analgesics."[10] Journal of Medicinal Chemistry, 34(7), 2202–2208. (Precedent for piperidine-4-carboxylate hydrolysis).[9][10][11]

-

Organic Syntheses. (2010). General procedures for LiOH hydrolysis of esters. Organic Syntheses, Coll. Vol. 11, p. 289.

Sources

- 1. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 2. researchgate.net [researchgate.net]

- 3. total-synthesis.com [total-synthesis.com]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chembk.com [chembk.com]

- 9. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 10. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 11. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID | 93913-86-1 [chemicalbook.com]

Application Note: Chemoselective Reduction of Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate

Executive Summary & Strategic Analysis

This application note details the reduction of Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate to its corresponding primary alcohol. This transformation is a critical step in the synthesis of piperidine-based pharmacophores, most notably Donepezil , an acetylcholinesterase inhibitor used in Alzheimer’s disease therapy.

The Chemoselectivity Challenge

The substrate contains two distinct functional domains:

-

The Ester (C-4 position): The target for reduction.

-

The p-Methoxybenzyl (PMB) Amine (N-1 position): A protecting group that must remain intact.

Why Lithium Aluminum Hydride (LiAlH₄)? While Sodium Borohydride (NaBH₄) is safer, it is generally insufficient for reducing esters without additives (e.g., LiCl) or elevated temperatures. Diisobutylaluminum hydride (DIBAL-H) can stop at the aldehyde at low temperatures (-78°C) but is expensive and difficult to work up.

LiAlH₄ (LAH) is the reagent of choice for this transformation because:

-

Thermodynamic Driving Force: It rapidly reduces the ester to the alkoxide species.

-

PMB Stability: Benzyl amines are stable to hydride reduction. The PMB group is sensitive to oxidation (e.g., DDQ, CAN) and strong acids, but robust against basic/nucleophilic hydride attack.

-

Cost-Efficiency: It provides high atom economy for complete reduction to the alcohol.

Reaction Mechanism & Pathway[1][2][3][4][5]

The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. The ester is first converted to an aldehyde intermediate (transient), which is immediately reduced to the alkoxide.

Figure 1: Reaction pathway showing the reduction of the ester functionality while preserving the N-PMB protection.

Experimental Protocol

Reagents and Materials

| Reagent | Equiv.[1][2][3] | Role | Critical Specification |

| Substrate | 1.0 | Starting Material | Dry, free of residual water |

| LiAlH₄ (2.0M in THF) | 1.2 - 1.5 | Reducing Agent | Titrate if old; Pyrophoric |

| THF (Tetrahydrofuran) | Solvent | Solvent | Anhydrous, Inhibitor-free |

| Na₂SO₄ | N/A | Drying Agent | Anhydrous, Granular |

| Rochelle's Salt | N/A | Workup Additive | Saturated aq. solution (Optional) |

Step-by-Step Methodology

Phase 1: Setup and Inertion

-

Glassware Preparation: Oven-dry a 2-neck Round Bottom Flask (RBF), reflux condenser, and pressure-equalizing addition funnel overnight. Assemble hot under nitrogen flow.

-

Solvent Handling: Ensure THF is distilled from sodium/benzophenone or dispensed from a solvent purification system (SPS).

-

Safety Check: Clear the fume hood of flammable clutter. Have a Class D fire extinguisher nearby.

Phase 2: Reagent Addition (The "Inverse" vs. "Normal" Addition)

Note: For esters, "Normal Addition" (adding ester to LAH) is preferred to maintain a high concentration of hydride relative to the substrate, preventing side reactions.

-

Charge the RBF with LiAlH₄ (1.2 equiv) solution in THF.[4]

-

Cool the system to 0°C using an ice/water bath.

-

Dissolve the Substrate (1.0 equiv) in minimal anhydrous THF.

-

Transfer the substrate solution to the addition funnel.

-

Dropwise Addition: Add the substrate solution slowly to the LAH suspension over 30–45 minutes.

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The ester spot (

) should disappear; the alcohol spot (

-

Phase 3: The Fieser Quench (Crucial Step)

Improper quenching leads to aluminum emulsions that trap product and clog filters. Use the Fieser Method (n, n, 3n) for a granular, easy-to-filter precipitate.

Assume X grams of LiAlH₄ were used:

-

Cool the reaction mixture back to 0°C .

-

Slowly add X mL of Water . (Caution: Vigorous exotherm and

gas).[6] -

Add X mL of 15% aqueous NaOH .

-

Add 3X mL of Water .

-

Remove the cooling bath and stir vigorously for 15–30 minutes. The grey slurry should turn into a white, granular solid suspended in clear THF.

Phase 4: Isolation

-

Add anhydrous

directly to the quenched mixture to dry the THF phase. -

Filter the mixture through a pad of Celite or a coarse fritted funnel.

-

Wash the filter cake with fresh THF (

). -

Concentrate the filtrate under reduced pressure (Rotovap) to yield the crude alcohol.

Workup Logic & Process Flow

The following diagram illustrates the critical decision points in the workup to avoid emulsion formation.

Figure 2: The "Fieser" workup protocol designed to prevent aluminum emulsions.

Analytical Validation (Self-Validating System)

To confirm the success of the protocol, the isolated material must meet these criteria:

-

1H NMR (CDCl₃):

-

Disappearance: The ethyl ester quartet (

ppm) and triplet ( -

Appearance: A new doublet for the

group typically appears around 3.50 ppm . -

PMB Retention: The characteristic PMB singlet (

ppm for

-

-

Mass Spectrometry (ESI+):

-

Look for

peak corresponding to the alcohol (MW

-

-

Physical State:

-

The product is typically a viscous oil or low-melting solid. If the product is cloudy, aluminum salts remain; redissolve in EtOAc and wash with Rochelle's salt solution.

-

Industrial Scalability Note

For researchers moving to Process Development (Scale-up >1kg) : While LiAlH₄ is excellent for lab scale (<100g), it is considered hazardous for pilot plants due to the handling of solid pyrophorics.

-

Alternative: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) .

-

Benefit: Soluble in Toluene (no ether peroxides), higher flash point, thermally more stable.

-

Protocol Adjustment: Requires higher temperature (often reflux in Toluene) but follows similar mechanistic logic.

-

References

-

Eisai Co., Ltd. (1997). Process for the preparation of Donepezil. U.S. Patent 5,606,064.

- Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Standard Reference for Hydride Selectivity).

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Source of the "Fieser Workup" stoichiometry).

-

Organic Chemistry Portal. Reduction of Carboxylic Esters.

- Dubey, S., et al. (2010). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Organic Process Research & Development. (Discusses the benzyl-piperidine reduction context).

Sources

Application Note: Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate in Peptidomimetic Synthesis

[1]

Executive Summary & Strategic Role

Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate (hereafter E-PMB-Pip ) acts as a critical "turn-inducing" scaffold in modern peptidomimetic drug design.[1] Structurally, it is a derivative of isonipecotic acid (piperidine-4-carboxylic acid) protected at the nitrogen by a p-methoxybenzyl (PMB) group and at the carboxylate by an ethyl group.[1]

Core Utility:

In peptidomimetics, this molecule serves as a constrained

The Orthogonality Advantage: The strategic value lies in the PMB/Ethyl protecting group combination :

-

Ethyl Ester (C-terminus): Base-labile (cleaved by LiOH/NaOH).[1]

-

PMB Group (N-terminus): Oxidatively labile (cleaved by DDQ or CAN) or acid-labile (TFA/heat).[1] This orthogonality allows the chemist to selectively extend the peptidomimetic chain at either end without disturbing the other, a necessity for complex convergent synthesis.[1]

Chemical Mechanism & Logic

The "Lock" Mechanism (Conformational Restriction)

Peptides often suffer from poor bioavailability due to rapid enzymatic degradation and high conformational flexibility. Incorporating E-PMB-Pip introduces a rigid 6-membered ring into the backbone.[1]

-

Causality: The piperidine ring forces the N-C

-C(O) dihedral angles into a narrow range, mimicking the "kink" found in proline but with an extended reach (gamma-amino acid vs. alpha-amino acid).[1] -

Result: Enhanced metabolic stability (proteases cannot easily recognize the non-natural amide bond) and increased receptor affinity.

Orthogonal Deprotection Logic

The PMB group is electron-rich. Unlike a standard benzyl group (which requires hydrogenolysis), the PMB group can be removed via Single Electron Transfer (SET) oxidation using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1] This is crucial when the molecule contains other functionalities (like alkenes or sulfur) that would be destroyed by catalytic hydrogenation.

Experimental Protocols

Protocol A: Synthesis of Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate

Objective: To install the PMB "safety handle" onto the commercially available ethyl isonipecotate.[1]

Reagents:

-

Ethyl isonipecotate (1.0 equiv)[1]

-

4-Methoxybenzyl chloride (PMB-Cl) (1.1 equiv)[1]

-

Potassium Carbonate (

) (2.0 equiv)[1] -

Acetonitrile (ACN) or DMF (Solvent)[1]

-

Potassium Iodide (KI) (0.1 equiv, catalytic)[1]

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl isonipecotate (e.g., 10 mmol) in anhydrous ACN (50 mL).

-

Base Addition: Add anhydrous

(20 mmol) and catalytic KI. Stir for 10 minutes at room temperature (RT) to activate the amine. -

Alkylation: Add PMB-Cl (11 mmol) dropwise over 15 minutes. Reasoning: Slow addition prevents bis-alkylation or exotherms.[1]

-

Reaction: Heat to reflux (80°C) for 4–6 hours.

-

Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting amine (baseline/low Rf) should disappear, replaced by a UV-active spot (PMB group) at higher Rf.[1]

-

-

Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate in vacuo.

-

Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

.[2][3] Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient). -

Yield Expectation: 85–95% as a pale yellow oil.

Protocol B: Selective C-Terminus Activation (Hydrolysis)

Objective: To expose the carboxylic acid for peptide coupling without removing the PMB group.[1]

-

Dissolution: Dissolve E-PMB-Pip (1.0 equiv) in THF/MeOH/Water (3:1:1 ratio).

-

Hydrolysis: Add LiOH

(2.5 equiv). Stir at RT for 3–12 hours.-

Causality: LiOH is mild enough to hydrolyze the ethyl ester without affecting the PMB-amine bond.

-

-

Validation: TLC should show a shift to the baseline (formation of carboxylate).

-

Isolation: Carefully acidify to pH 4–5 with 1M HCl (do not go too acidic to avoid protonating the amine excessively or risking PMB instability). Extract with DCM/Isopropanol (3:1).

-

Result: 1-(4-methoxybenzyl)piperidine-4-carboxylic acid (Ready for coupling).

Protocol C: Selective N-Terminus Activation (Oxidative Cleavage)

Objective: To remove the PMB group to allow N-acylation, while keeping the ester intact.[1]

-

Solvent System: Dissolve E-PMB-Pip in DCM:Water (18:1). Note: Water is essential as the nucleophile to trap the oxocarbenium intermediate.[1]

-

Oxidation: Add DDQ (1.2 – 1.5 equiv) at 0°C. The mixture will turn deep green/red (charge transfer complex).

-

Reaction: Stir at RT for 1–3 hours.

-

Self-Validation: The mixture usually turns to a brownish suspension as DDQ is reduced to DDQ-H2.

-

-

Quench: Pour into saturated

solution. -

Workup: Extract with DCM. Wash with sodium bisulfite (to remove excess oxidant) and brine.

-

Result: Ethyl piperidine-4-carboxylate (Secondary amine ready for coupling).

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways enabled by this scaffold.

Figure 1: Divergent synthetic utility of Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate. The central scaffold allows for orthogonal extension at either the C- or N-terminus.[1]

Data Summary & Specifications

| Property | Specification / Value | Relevance to Protocol |

| Molecular Formula | Confirmation by Mass Spec ( | |

| Appearance | Pale yellow viscous oil | Visual purity check (Darkening indicates oxidation) |

| Solubility | DCM, EtOAc, MeOH | Compatible with standard organic synthesis solvents |

| TLC ( | ~0.4 (Hex:EtOAc 2:[1][4]1) | Distinct separation from starting amine ( |

| PMB NMR Signal | Key diagnostic peak for protection verification | |

| Ester NMR Signal | Key diagnostic peak for C-terminus integrity |

References

-

Isonipecotic Acid Scaffolds in Medicinal Chemistry

-

PMB Deprotection Mechanisms

-

Peptidomimetic Applications

-

Synthesis of Piperidine Esters

-

General Properties of Ethyl Isonipecotate

Sources

- 1. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. prepchem.com [prepchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. total-synthesis.com [total-synthesis.com]

- 10. nbinno.com [nbinno.com]

Scalable Synthesis of N-(4-methoxybenzyl)piperidine-4-ethyl ester: A Detailed Guide for Pharmaceutical Research and Development

Introduction: The Significance of N-Substituted Piperidines in Medicinal Chemistry

The piperidine moiety is a cornerstone in modern drug discovery, forming the structural backbone of a vast array of therapeutic agents.[1] Its prevalence in pharmaceuticals, from analgesics to antipsychotics, underscores the importance of efficient and scalable synthetic routes to novel piperidine derivatives. This application note provides a comprehensive guide to the scalable synthesis of N-(4-methoxybenzyl)piperidine-4-ethyl ester, a valuable intermediate for the development of new chemical entities. The 4-methoxybenzyl group serves as a versatile protecting group and can also be a key pharmacophoric element in its own right.

This document details two robust and scalable synthetic strategies for the preparation of N-(4-methoxybenzyl)piperidine-4-ethyl ester: direct N-alkylation and reductive amination. Each method is presented with a detailed, step-by-step protocol, an in-depth discussion of the underlying chemical principles, and guidance for scaling up the reaction for laboratory and pilot-plant settings.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of all chemicals is paramount for safe and successful synthesis. The following tables summarize the key physicochemical and safety data for the reactants and the target molecule.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| Ethyl piperidine-4-carboxylate | C8H15NO2 | 157.21 | Light brown liquid | N/A | 477.20 K (204.05 °C) |

| 4-Methoxybenzyl chloride | C8H9ClO | 156.61 | Colorless to light yellow liquid | N/A | 100-102 °C at 14 mmHg |

| 4-Methoxybenzaldehyde | C8H8O2 | 136.15 | Clear liquid | -1 | 248 - 249 |

| Sodium triacetoxyborohydride | C6H10BNaO6 | 211.94 | White powder | 114-120 (decomposes) | N/A |

| N-(4-methoxybenzyl)piperidine-4-ethyl ester | C16H23NO3 | 277.36 | Predicted: Colorless to pale yellow oil or solid | N/A | N/A |

Note: Properties for the target molecule are predicted based on similar structures.

Table 2: Safety Information for Key Compounds

| Compound | Hazard Statements | Precautionary Statements |

| Ethyl piperidine-4-carboxylate | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2][3] | Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] |

| 4-Methoxybenzyl chloride | Causes severe skin burns and eye damage. May be corrosive to metals.[1][4] | Wear protective gloves/protective clothing/eye protection/face protection. Keep only in original container. Do not breathe dust/fume/gas/mist/vapors/spray.[1][4] |

| 4-Methoxybenzaldehyde | Harmful to aquatic life with long lasting effects. | Avoid release to the environment. |

| Sodium triacetoxyborohydride | In contact with water releases flammable gases. Causes serious eye damage. Causes skin irritation. May cause respiratory irritation.[5][6][7][8] | Do not allow contact with water. Handle and store contents under inert gas. Protect from moisture. Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7][8] |

Synthetic Strategies and Protocols

Two primary, scalable methods for the synthesis of N-(4-methoxybenzyl)piperidine-4-ethyl ester are presented below. The choice between these methods will depend on factors such as the availability of starting materials, desired purity profile, and the scale of the reaction.

Method 1: Direct N-Alkylation

This method involves the direct alkylation of the secondary amine of ethyl piperidine-4-carboxylate with 4-methoxybenzyl chloride. This is a classical and often highly efficient method for the synthesis of N-substituted amines.

Caption: Direct N-alkylation of ethyl piperidine-4-carboxylate.

Materials:

-

Ethyl piperidine-4-carboxylate (1.0 eq)

-

4-Methoxybenzyl chloride (1.05 eq)

-

Potassium carbonate (K2CO3), anhydrous (2.0 eq)

-

Toluene, anhydrous

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl piperidine-4-carboxylate (1.0 eq) and anhydrous toluene (to achieve a concentration of approximately 0.5 M).

-

Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the stirred solution. The potassium carbonate acts as a base to neutralize the hydrochloric acid generated during the reaction.

-

Addition of Alkylating Agent: Slowly add 4-methoxybenzyl chloride (1.05 eq) to the reaction mixture at room temperature. A slight exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate and potassium chloride salts.

-

Wash the filter cake with a small amount of toluene.

-

Combine the filtrates and wash with deionized water (2 x volume of toluene) and then with brine (1 x volume of toluene).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-(4-methoxybenzyl)piperidine-4-ethyl ester as a colorless to pale yellow oil.

-

-

Choice of Base: Potassium carbonate is a cost-effective and moderately strong base suitable for this reaction on a large scale. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.

-

Solvent: Toluene is a good choice due to its appropriate boiling point for the reaction and its ability to azeotropically remove any residual water. Other non-polar aprotic solvents like acetonitrile could also be employed.

-

Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the starting piperidine derivative.

-

Work-up: The aqueous washes are crucial to remove inorganic salts and any water-soluble impurities.

Method 2: Reductive Amination

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[9] This one-pot procedure involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[9]

Caption: Reductive amination of ethyl piperidine-4-carboxylate.

Materials:

-

Ethyl piperidine-4-carboxylate (1.0 eq)

-

4-Methoxybenzaldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add ethyl piperidine-4-carboxylate (1.0 eq) and anhydrous dichloromethane (to achieve a concentration of approximately 0.2-0.5 M).

-

Addition of Aldehyde: Add 4-methoxybenzaldehyde (1.1 eq) to the solution at room temperature. Stir the mixture for 30-60 minutes to allow for the formation of the iminium ion intermediate.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-(4-methoxybenzyl)piperidine-4-ethyl ester.

-

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[10] It is less reactive towards aldehydes and ketones than sodium borohydride, which allows for the in-situ reduction of the iminium ion.

-

Solvent: Dichloromethane or 1,2-dichloroethane are common solvents for reductive amination as they are relatively non-polar and aprotic.

-

pH Control: The reaction is typically carried out under neutral or slightly acidic conditions to promote iminium ion formation. The use of an acid catalyst (e.g., acetic acid) can sometimes accelerate the reaction, but it should be used judiciously to avoid side reactions.

-

One-Pot Nature: This method is advantageous for its operational simplicity as the imine formation and reduction occur in the same reaction vessel.

Characterization of N-(4-methoxybenzyl)piperidine-4-ethyl ester

The structure and purity of the synthesized N-(4-methoxybenzyl)piperidine-4-ethyl ester should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): ~7.25 (d, 2H, Ar-H), ~6.85 (d, 2H, Ar-H), ~4.15 (q, 2H, -OCH₂CH₃), ~3.80 (s, 3H, -OCH₃), ~3.45 (s, 2H, Ar-CH₂-N), ~2.8-3.0 (m, 2H, piperidine H-2,6eq), ~2.2-2.4 (m, 1H, piperidine H-4), ~2.0-2.2 (m, 2H, piperidine H-2,6ax), ~1.7-1.9 (m, 4H, piperidine H-3,5), ~1.25 (t, 3H, -OCH₂CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): Expected chemical shifts (δ, ppm): ~175.0 (C=O, ester), ~158.5 (Ar-C-OCH₃), ~130.0 (Ar-C), ~129.5 (Ar-C), ~113.5 (Ar-C), ~62.5 (Ar-CH₂-N), ~60.5 (-OCH₂CH₃), ~55.0 (-OCH₃), ~53.0 (piperidine C-2,6), ~41.0 (piperidine C-4), ~28.5 (piperidine C-3,5), ~14.0 (-OCH₂CH₃).

-

IR (neat, cm⁻¹): Expected characteristic absorptions: ~2950-2800 (C-H stretching), ~1730 (C=O stretching of ester), ~1610, 1510 (C=C stretching of aromatic ring), ~1245 (C-O-C stretching of aryl ether), ~1175 (C-O stretching of ester).[11][12][13]

-

Mass Spectrometry (ESI+): Expected m/z: 278.17 [M+H]⁺.

Conclusion

This application note provides two detailed and scalable methods for the synthesis of N-(4-methoxybenzyl)piperidine-4-ethyl ester. The direct N-alkylation method is a robust and straightforward approach, while the reductive amination offers a versatile one-pot alternative. The choice of method will be dictated by specific laboratory constraints and project requirements. Both protocols have been designed with scalability in mind, providing a solid foundation for the production of this key intermediate for further research and development in the pharmaceutical industry. The provided safety and characterization data will ensure the safe and effective implementation of these synthetic procedures.

References

-

Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved February 24, 2026, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 24, 2026, from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). N-(4-methoxyphenyl)piperidine. Retrieved February 24, 2026, from [Link]

-

Defense Technical Information Center. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Retrieved February 24, 2026, from [Link]

-

Molecules. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). 4-Ethyl-4-(4-methoxyphenyl)piperidine. Retrieved February 24, 2026, from [Link]

- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.

-

Rydzik, A. M., Leung, I. K. H., Kochan, G., & Schofield, C. J. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. Retrieved February 24, 2026, from [Link]

-

Molecules. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved February 24, 2026, from [Link]

-

Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. Retrieved February 24, 2026, from [Link]

- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.

-

Acta Poloniae Pharmaceutica. (n.d.). synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Retrieved February 24, 2026, from [Link]

- Practical Synthesis of Fragment - Supporting Information. (n.d.).

-

MassBank. (2016, December 12). Piperidines. Retrieved February 24, 2026, from [Link]

-

Anderson, J. C., Bouvier-Israel, E., Rundell, C. D., & Zhang, X. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. UCL Discovery. Retrieved February 24, 2026, from [Link]

-

Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved February 24, 2026, from [Link]

-

NIST. (n.d.). 4-Methoxybenzyl alcohol, TMS derivative. NIST WebBook. Retrieved February 24, 2026, from [Link]

- Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.

-

National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Retrieved February 24, 2026, from [Link]

-

NIST. (n.d.). 4-Benzylpiperidine. NIST WebBook. Retrieved February 24, 2026, from [Link]

-

Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved February 24, 2026, from [Link]

-

SpectraBase. (n.d.). 3-me-4-ma N-(4-Methoxybenzyl) - Optional[13C NMR] - Chemical Shifts. Retrieved February 24, 2026, from [Link]

-

SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved February 24, 2026, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(4-methoxyphenyl)piperidine | C12H17NO | CID 10130315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. 4-(4-Methoxybenzyl)piperidine HCl | 37581-27-4 [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 4-Ethyl-4-(4-methoxyphenyl)piperidine | C14H21NO | CID 63156215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4-Benzylpiperidine [webbook.nist.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. eng.uc.edu [eng.uc.edu]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate

Welcome to the dedicated technical support center for the synthesis of Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Introduction

Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. Its successful and high-yield synthesis is crucial for the efficient progression of drug discovery and development projects. This guide will explore the two most common and effective synthetic routes for its preparation: N-alkylation and reductive amination . We will delve into the mechanistic details of each pathway, provide step-by-step protocols, and address common challenges encountered in the laboratory.

Synthetic Strategies: An Overview

The synthesis of Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate primarily involves the formation of a C-N bond between the piperidine nitrogen and the 4-methoxybenzyl group. The two main strategies to achieve this are:

-

N-Alkylation: A direct approach involving the reaction of ethyl piperidine-4-carboxylate with a 4-methoxybenzyl halide.

-

Reductive Amination: A two-step, one-pot reaction between ethyl piperidine-4-carboxylate and 4-methoxybenzaldehyde, followed by in-situ reduction.

The choice between these methods often depends on the availability of starting materials, desired scale, and the specific challenges encountered with impurities.

Figure 1: Overview of the primary synthetic routes to Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate.

Route 1: N-Alkylation

Direct N-alkylation is a straightforward method for synthesizing the target molecule. It involves the reaction of the secondary amine of ethyl piperidine-4-carboxylate with 4-methoxybenzyl chloride, typically in the presence of a base.

Reaction Mechanism

The reaction proceeds via a standard SN2 mechanism. The piperidine nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-methoxybenzyl chloride. A base is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Technical Support Center: Purification of Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the purification of Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are engaged in the synthesis and purification of piperidine-based scaffolds. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a strategic framework for tackling the common challenges associated with purifying this specific molecule by column chromatography. We will delve into the causality behind experimental choices to ensure you can adapt and troubleshoot effectively.

Core Concept: The Challenge of Purifying Piperidines

Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate is a moderately polar molecule containing a tertiary amine within the piperidine ring. This basic nitrogen is the primary source of purification challenges on standard silica gel. The free silanol groups (Si-OH) on the surface of silica are acidic and can interact strongly with the basic nitrogen of your compound. This interaction leads to a common chromatographic artifact known as "tailing" or "streaking," which results in broad peaks, poor resolution, and ultimately, impure fractions. Our entire strategy is built around mitigating this unwanted interaction.

Experimental Workflow & Protocols

A successful purification is not just about running the column itself; it is a systematic process that begins with careful analysis and preparation.

Diagram: The Purification Workflow

Technical Support Center: Troubleshooting Low Conversion in Reductive Amination of Ethyl Isonipecotate

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for low conversion rates during the reductive amination of ethyl isonipecotate, a common reaction in pharmaceutical and fine chemical synthesis. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to solve challenges in your own research.

Understanding the Reaction: The Path to Success

Reductive amination is a robust method for forming carbon-nitrogen bonds. It proceeds through the initial formation of a hemiaminal, which then dehydrates to an imine or iminium ion. This intermediate is subsequently reduced to the final amine product.[1][2][3] The success of this reaction hinges on the delicate balance between imine formation and its reduction.

dot graph ReductiveAmination { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Ketone [label="Ethyl Isonipecotate\n(Ketone)"]; Amine [label="Amine"]; Hemiaminal [label="Hemiaminal Intermediate"]; Imine [label="Imine/Iminium Ion"]; Product [label="Target Amine Product"]; ReducingAgent [label="Reducing Agent\n(e.g., NaBH(OAc)₃)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Ketone -> Hemiaminal [label="+ Amine"]; Amine -> Hemiaminal; Hemiaminal -> Imine [label="- H₂O"]; Imine -> Product; ReducingAgent -> Imine [label="Reduction", color="#34A853"];

} dot Caption: General workflow for reductive amination.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues that lead to low conversion rates in the reductive amination of ethyl isonipecotate.

Q1: My reaction has stalled, and I'm seeing a significant amount of unreacted ethyl isonipecotate. What's the likely cause?

A1: This is a classic symptom of inefficient imine or iminium ion formation. The equilibrium between the starting materials and the imine intermediate can be unfavorable.[1] Here’s how to troubleshoot:

-

pH is Critical: The formation of the imine is acid-catalyzed, but a pH that is too low will protonate the starting amine, rendering it non-nucleophilic. A weakly acidic environment (pH 5-7) is generally optimal.[4]

-

Water Removal: The formation of the imine from the hemiaminal intermediate releases water. This is a reversible step, and the presence of excess water can push the equilibrium back towards the starting materials.[1]

-

Troubleshooting Protocol: Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. For less reactive substrates, pre-forming the imine by heating the ketone and amine together with a Dean-Stark trap to remove water before adding the reducing agent can significantly improve yields.[7]

-

-

Stoichiometry: Ensure you are using the correct stoichiometry. A slight excess of the amine (1.1-1.2 equivalents) can help drive the equilibrium towards imine formation.[8]

Q2: I'm observing a significant byproduct with a mass corresponding to the alcohol of my starting ketone. What is happening?

A2: This indicates that your reducing agent is reducing the starting ketone (ethyl isonipecotate) faster than it is reducing the imine intermediate.[8] This is a common issue when using less selective reducing agents.

-

Choice of Reducing Agent: The choice of reducing agent is crucial for the success of the reaction.[5]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations. It is a mild and selective reducing agent that readily reduces the protonated imine (iminium ion) but is much slower to reduce ketones and aldehydes.[1][4][5] This selectivity allows for a one-pot procedure where all reagents can be mixed together.[5][6]

-

Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is effective under mildly acidic conditions.[4][9] It is less reactive towards ketones at neutral or slightly acidic pH.[4] However, it is highly toxic.

-

Sodium Borohydride (NaBH₄): This is a less selective reducing agent and can readily reduce both the starting ketone and the imine.[7][10] If using NaBH₄, it is crucial to allow sufficient time for the imine to form before adding the reducing agent in a stepwise manner.[7][10]

-

| Reducing Agent | Selectivity for Imine vs. Ketone | Optimal pH | Key Considerations |

| NaBH(OAc)₃ | High | Weakly Acidic | Generally the best choice for one-pot reactions.[1][4][5] |

| NaBH₃CN | High | Weakly Acidic | Highly effective but toxic.[4][9] |

| NaBH₄ | Low | Neutral/Basic | Requires stepwise addition after imine formation.[7][10] |

Q3: My desired product is forming, but I'm also seeing a significant amount of a higher molecular weight byproduct. What could this be?

A3: This is likely due to over-alkylation, where the newly formed secondary amine product reacts with another molecule of ethyl isonipecotate to form a tertiary amine.[4][8]

dot graph Overalkylation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Ketone [label="Ethyl Isonipecotate"]; Amine [label="Primary Amine"]; Product [label="Desired Secondary\nAmine Product"]; Byproduct [label="Tertiary Amine\nByproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Ketone -> Product [label="+ Amine\n+ Reducing Agent"]; Amine -> Product; Product -> Byproduct [label="+ Ethyl Isonipecotate\n+ Reducing Agent", color="#EA4335"]; Ketone -> Byproduct [color="#EA4335"];

} dot Caption: Pathway for over-alkylation side reaction.

-

Controlling Stoichiometry: Using a slight excess of the primary amine can help to minimize this side reaction by ensuring there is a higher concentration of the initial amine to react with the ketone.[8]

-

Controlled Addition of Reducing Agent: Adding the reducing agent portion-wise can help to maintain a low concentration of the reactive species and reduce the likelihood of the product reacting further.[8]

-

Temperature Control: Running the reaction at a lower temperature can sometimes help to slow down the rate of the over-alkylation reaction relative to the desired reaction.

Q4: My amine is weakly basic/electron-poor, and the reaction is very sluggish. How can I improve the conversion?

A4: Weakly basic or electron-poor amines are less nucleophilic and therefore react more slowly with the ketone.[5]

-

Lewis Acid Catalysis: The addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or zinc chloride (ZnCl₂), can activate the ketone towards nucleophilic attack by the amine.[7][10]

-

Optimizing Acidity: For weakly basic amines, a slightly higher concentration of acetic acid (2-5 equivalents) may be necessary to facilitate the reaction.[6]

-

Reaction Time and Temperature: These reactions may simply require longer reaction times or gentle heating to proceed to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a good starting point for the reductive amination of ethyl isonipecotate.

-

To a solution of ethyl isonipecotate (1.0 equiv.) and the desired amine (1.1 equiv.) in a suitable solvent (e.g., 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)) under a nitrogen atmosphere, add acetic acid (1.0 equiv.).[5][6]

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 10-15 minutes.[5]

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 3-24 hours.[11]

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Troubleshooting Low Imine Formation with a Dehydrating Agent

If you suspect poor imine formation is the issue, incorporate a dehydrating agent.

-

To a flask containing activated 4Å molecular sieves, add a solution of ethyl isonipecotate (1.0 equiv.) and the amine (1.1 equiv.) in anhydrous DCE.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add acetic acid (1.0 equiv.) and stir for an additional 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise.

-

Continue with steps 4-8 from Protocol 1.

References

-

Myers, A. Chem 115: Reductive Amination. [Link]

-

Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

-

Abdel-Magid, A. F.; Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis; American Chemical Society: 1996; Vol. 641, pp 201–216. [Link]

-

Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

-

Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

Technical Support: Solubilization & Handling of Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate

Executive Summary & Compound Profile

You are encountering solubility issues with Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate because this molecule presents a "physicochemical paradox" common in drug discovery intermediates: it possesses a highly lipophilic domain (the 4-methoxybenzyl or "PMB" group) attached to a polarizable but weak base (the piperidine nitrogen), all while carrying a hydrolytically labile tail (the ethyl ester).

To successfully dissolve this compound in aqueous media without degrading it, you must move beyond simple "mix and vortex" approaches. This guide structures the solution into three tiers based on your end-use application.

Physicochemical Profile

| Feature | Chemical Implication | Solubility Consequence |

| Piperidine Nitrogen | Basic Center (pKa ~8.5–9.[1]5) | Key to Solubility. Protonation yields a water-soluble cationic salt. |

| PMB Group | Lipophilic Bulwark | Drastically reduces water solubility of the free base (LogP > 3.0). |

| Ethyl Ester | Hydrolysis Liability | Instability Risk. Degrades to the carboxylic acid in high pH or prolonged aqueous exposure. |

Troubleshooting Guide: The Decision Matrix

Before selecting a protocol, identify your constraint using the logic flow below.

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Protocol A: In-Situ Salt Formation (The "Chemist's Approach")

Best for: Animal dosing (IV/IP), chemical stock solutions, and non-pH-sensitive assays.

The Science: The piperidine nitrogen is a proton acceptor. By lowering the pH below the pKa (approx. 9.0), you force the equilibrium toward the ionized form (

Warning: Do NOT use strong oxidizing acids (like Nitric acid) which may attack the PMB group, or strong bases (NaOH) which will instantly hydrolyze the ethyl ester.

Step-by-Step Procedure

-

Calculate Molar Equivalents: Determine the moles of your compound.

-

Select the Acid:

-

For Chemistry/Storage: Use 1.05 equivalents of 1M HCl in dioxane or diethyl ether to precipitate the hydrochloride salt.

-

For Aqueous Injection: Use Citric Acid or Tartaric Acid . These counter-ions are biologically tolerated and provide a buffering effect.

-

-

Dissolution:

-

Dissolve the free base in a minimal amount of Ethanol (EtOH).

-

Slowly add 1.0 molar equivalent of aqueous acid (e.g., 0.1 M HCl or Citric Acid).

-

Dilute with water/saline to the final volume.

-

-

Final pH Check: Ensure the final pH is between 4.5 and 6.0. This range maintains solubility while minimizing the rate of ester hydrolysis [1, 5].

Protocol B: The "Sandwich" Dilution (Biological Assays)

Best for: Cell culture (IC50 assays), Enzyme inhibition (AChE/BuChE), where pH must remain 7.4.

The Problem: Adding a concentrated DMSO stock directly to media often causes the hydrophobic compound to "crash out" (precipitate) instantly, forming invisible micro-aggregates that skew data.

The Solution: The "Sandwich" or Intermediate Dilution Method.

Recommended Solvent Limits

| Solvent | Primary Cells (Max %) | Immortalized Lines (Max %) | Enzyme Assays (Max %) |

| DMSO | < 0.1% | 0.5% | 1.0% - 2.0% |

| Ethanol | < 0.1% | 0.5% | 1.0% |

Step-by-Step Procedure

-

Master Stock: Dissolve compound in 100% anhydrous DMSO at 1000x the final assay concentration (e.g., 10 mM).

-

Intermediate Step (Critical):

-

Prepare an intermediate tube containing culture media + 5-10% DMSO .

-

Add the Master Stock to this intermediate tube. Why? The presence of DMSO in the diluent prevents the immediate shock of hitting pure water.

-

-

Final Dilution:

-

Add the Intermediate solution to your final cell wells to reach the 1x concentration (0.1% - 0.5% final DMSO).

-

-

Visual Check: Inspect under a microscope. If you see crystals, you must switch to Protocol C.

Protocol C: Cyclodextrin Encapsulation (Advanced Formulation)

Best for: Sensitive primary cells, high-concentration animal dosing, or when DMSO is toxic.

The Science: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The lipophilic PMB/piperidine moiety hides inside the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water [4, 6].

Step-by-Step Procedure

-

Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in PBS or water. Filter sterilize (0.22 µm).

-

Complexation:

-

Add your compound (as a solid or small volume EtOH concentrate) to the HP-β-CD solution.

-

Molar Ratio: Aim for a large excess of CD (typically 1:5 to 1:10 drug:CD molar ratio).

-

-

Agitation: Shake or vortex at Room Temperature for 4–6 hours.

-

Note: Sonication can help, but avoid heating, which accelerates ester hydrolysis.

-

-

Clarification: If undissolved solids remain, centrifuge at 10,000 x g for 5 mins. The supernatant contains the solubilized inclusion complex.

Stability & Storage (The Ester Liability)

FAQ: "My stock solution lost activity after 1 week. Why?"

Answer: You likely experienced Ester Hydrolysis .

The ethyl ester group is susceptible to hydrolysis, converting your active molecule into the corresponding carboxylic acid (Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate

-

Mechanism: This reaction is catalyzed by both Acid and Base. In phosphate buffers (pH 7.4), it is slow but significant over days [5, 8].

-

Prevention:

-

Never store aqueous dilutions. Make them fresh daily.

-

Stock Storage: Store 100% DMSO stocks at -20°C or -80°C. DMSO is hygroscopic (absorbs water from air), so use anhydrous DMSO and seal vials tightly with parafilm.

-

Avoid Freeze-Thaw: Repeated freeze-thaw cycles introduce condensation (water), accelerating hydrolysis. Aliquot your stocks.

-

Visualizing the Workflow

Figure 2: Workflow for preparing stable stock solutions and avoiding precipitation during dilution.

References

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General principles of pKa and solubility).

- Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

-

Ali, S., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives. Journal of Biomolecular Structure and Dynamics. Link

-

Ono, S., & Uehara, M. (1958). Polarographical Studies on the Hydrolysis Velocity of Aromatic Acrylic Ethyl Esters. Bulletin of University of Osaka Prefecture. Link

-

Ren, S., et al. (2021). Combinations of Piperine with Hydroxypropyl-β-Cyclodextrin as a Multifunctional System.[2] Molecules, 26(9), 2519. Link

-

BenchChem Technical Data. (2025). N-benzylpiperidine derivatives as Acetylcholinesterase Inhibitors.[3] Link

-

Larson, B., et al. (2023). DMSO usage in cell culture: Cytotoxicity and solubility limits.[4][5][6][7] LifeTein Technical Guides. Link

Sources

- 1. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 2. Combinations of Piperine with Hydroxypropyl-β-Cyclodextrin as a Multifunctional System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lifetein.com [lifetein.com]

- 5. researchgate.net [researchgate.net]

- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 7. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Quantitative Analysis of Residual Solvents in Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate: A Comparative Guide

Abstract

The control of residual solvents is a critical quality attribute in the manufacturing of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of residual solvents in Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. We will delve into the nuances of headspace gas chromatography (HS-GC) with flame ionization detection (FID), the industry-standard technique, and explore alternative and complementary methods. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to ensure the safety, efficacy, and regulatory compliance of the final drug product.

Introduction: The Imperative of Residual Solvent Control

Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances or excipients, or in the preparation of drug products.[1][2][3] They are not completely removed by practical manufacturing techniques.[1][2][3] The presence of these solvents, even in trace amounts, can impact the safety, stability, and efficacy of the final pharmaceutical product.[4][5] Therefore, their levels must be carefully controlled and monitored to meet stringent regulatory requirements.

The International Council for Harmonisation (ICH) has established guidelines, specifically ICH Q3C, which classify residual solvents into three classes based on their toxicity and sets permissible daily exposure (PDE) limits.[1][2][6][7]

-

Class 1 solvents are known or strongly suspected human carcinogens and environmental hazards that should be avoided.[2]

-

Class 2 solvents are non-genotoxic animal carcinogens or are suspected of other significant but reversible toxicities and their levels should be limited.[2][7]

-

Class 3 solvents have low toxic potential and are generally considered less of a risk to human health.[2][7]

Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate is a crucial building block in the synthesis of various pharmaceuticals. Its manufacturing process may involve the use of solvents such as toluene, ethanol, ethyl acetate, and dichloromethane. Accurate and robust analytical methods are therefore essential to quantify any residual amounts of these solvents in the final API.

Analytical Methodologies: A Comparative Overview

While several techniques can be employed for residual solvent analysis, headspace gas chromatography (HS-GC) is the most widely adopted method in the pharmaceutical industry due to its sensitivity, robustness, and ability to handle complex sample matrices.[8][9]

Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID)

HS-GC is a powerful technique for the analysis of volatile organic compounds (VOCs) in solid or liquid samples.[8][10] The underlying principle involves heating the sample in a sealed vial to promote the partitioning of volatile analytes from the sample matrix into the gaseous phase (headspace).[8][11] A portion of this headspace is then injected into a gas chromatograph for separation and quantification.

Why HS-GC is the Gold Standard:

-

Matrix Effect Minimization: By introducing only the volatile components into the GC system, non-volatile matrix components that could contaminate the instrument and interfere with the analysis are avoided.[12]

-

Enhanced Sensitivity: The headspace sampling technique effectively concentrates volatile analytes, leading to lower detection limits.[8]

-

Automation and High Throughput: Modern HS-GC systems are highly automated, allowing for the analysis of a large number of samples with excellent reproducibility.[13]

A Flame Ionization Detector (FID) is commonly paired with GC for residual solvent analysis. FID offers high sensitivity to a wide range of organic compounds and provides a linear response over a broad concentration range, making it ideal for quantitative analysis.[9]

Alternative and Complementary Techniques

While HS-GC-FID is the workhorse for routine quality control, other techniques can provide valuable complementary information or offer advantages in specific situations.

-

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): This technique couples the separation power of GC with the identification capabilities of mass spectrometry.[3] GC-MS is invaluable for identifying unknown volatile impurities and for confirming the identity of known solvents, especially in complex matrices or during method development.[9]

-

Molecular Rotational Resonance (MRR) Spectroscopy: A newer, emerging technology, MRR spectroscopy offers a rapid and highly selective alternative to GC.[14] It measures the rotational transitions of gas-phase molecules, providing a unique "fingerprint" for each compound.[14] The key advantages of MRR include speed, specificity, and the elimination of the need for chromatographic separation and consumables.[14]

Table 1: Comparison of Analytical Techniques for Residual Solvent Analysis

| Feature | HS-GC-FID | HS-GC-MS | Molecular Rotational Resonance (MRR) |

| Principle | Chromatographic separation followed by flame ionization detection. | Chromatographic separation followed by mass spectrometric detection. | Measurement of molecular rotational transitions. |

| Primary Use | Routine quantitative analysis of known solvents.[9] | Identification of unknown volatiles and confirmation of knowns.[9] | Rapid screening and quantification.[14] |

| Selectivity | Good (based on retention time). | Excellent (based on mass-to-charge ratio). | Excellent (based on unique molecular structure).[14] |

| Sensitivity | High (ppm to ppb levels). | Very High. | High. |

| Speed | Moderate. | Moderate to Slow. | Very Fast.[14] |

| Consumables | GC columns, gases, vials.[15] | GC columns, gases, vials, MS components. | Minimal.[14] |

| Regulatory Acceptance | Widely accepted (e.g., USP <467>).[4][13] | Accepted, often used for confirmatory analysis. | Gaining traction, may require more extensive validation. |

Experimental Design: A Validated HS-GC-FID Method

This section outlines a detailed, step-by-step protocol for the quantitative analysis of common residual solvents in Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate using HS-GC-FID. The method is designed to be robust and compliant with ICH Q2(R1) guidelines for analytical procedure validation.[16][17]

Materials and Reagents

-

Reference Standards: Certified reference standards of potential residual solvents (e.g., Toluene, Ethanol, Ethyl Acetate, Dichloromethane) of the highest purity.

-

Diluent: N,N-Dimethylformamide (DMF), headspace grade. The choice of diluent is critical; it must effectively dissolve the API without interfering with the analytes of interest.[18]

-

API Sample: Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate.

-

Vials and Caps: 20 mL headspace vials with PTFE/silicone septa.

Instrumentation and Chromatographic Conditions

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Headspace Sampler: Agilent 7697A Headspace Sampler or equivalent.

-

Detector: Flame Ionization Detector (FID).

-

Column: A mid-polarity column such as a DB-624 (30 m x 0.32 mm, 1.8 µm) is a good starting point as it provides good separation for a wide range of solvent polarities.[19]

-